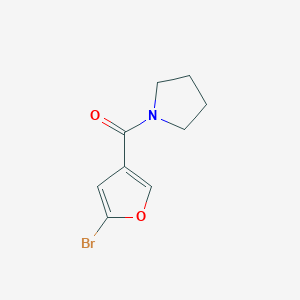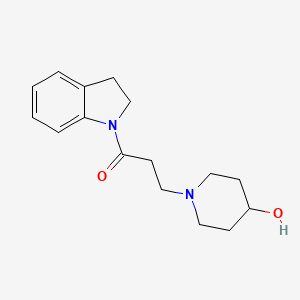
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea, also known as DBU, is a chemical compound that has gained significant attention in scientific research. DBU is a tertiary amine that is widely used as a catalyst in organic synthesis.
Mecanismo De Acción
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea acts as a nucleophilic catalyst in organic synthesis. It is a strong base that can abstract a proton from a substrate, resulting in the formation of a reactive intermediate. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea can also act as a hydrogen bond acceptor, which enhances its catalytic activity.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has been shown to exhibit antifungal, antimicrobial, and antitumor activities. It has also been used as a corrosion inhibitor and as a stabilizer for polyurethane foams. However, there is limited information available on the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has several advantages as a catalyst in organic synthesis. It is a highly efficient and selective catalyst that can be used in a wide range of reactions. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is also relatively inexpensive and readily available. However, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has some limitations, such as its high toxicity and corrosiveness. It can also cause skin and respiratory irritation, and its use requires appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea. One area of interest is the development of new synthetic methods using 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst. Another area of research is the investigation of the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea. Additionally, there is a need for the development of safer and more environmentally friendly alternatives to 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst in organic synthesis.
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is a versatile and widely used catalyst in organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst and its impact on human health and the environment.
Métodos De Síntesis
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is synthesized by reacting 1,4-benzoquinone with isobutylamine in the presence of a reducing agent. The reaction results in the formation of 1,4-benzoquinone monoimine, which is then treated with hydrogen gas in the presence of palladium on carbon to yield 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has been extensively used as a catalyst in organic synthesis. It is particularly useful in the synthesis of polymers, pharmaceuticals, and agrochemicals. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is also used in the preparation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)15-13(16)14-8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNCXRWLIQEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)


